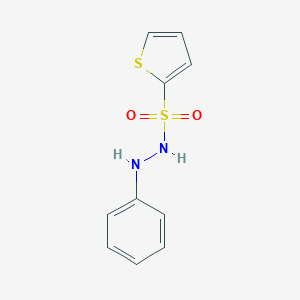![molecular formula C23H16N2O3S3 B280789 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide is a chemical compound with potential therapeutic properties. This compound is also known as TAK-242 and has been extensively studied for its ability to modulate the immune response.
Mechanism of Action
TAK-242 inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, which are necessary for the activation of downstream signaling pathways. TAK-242 has been shown to specifically inhibit TLR4 signaling, without affecting other TLRs or the signaling pathways of other receptors.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the inflammatory response. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-242 in lab experiments is its specificity for TLR4 signaling. This allows researchers to study the effects of TLR4 signaling without affecting other signaling pathways. Additionally, TAK-242 has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. One limitation of using TAK-242 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on TAK-242. One area of research is the development of TAK-242 analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the effects of TAK-242 on other signaling pathways and receptors. Additionally, TAK-242 has been shown to have potential therapeutic applications for the treatment of cancer, stroke, and traumatic brain injury, which warrants further investigation.
Synthesis Methods
The synthesis of TAK-242 involves the reaction of 4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form TAK-242. The synthesis of TAK-242 is a multi-step process that requires careful attention to detail to ensure a high yield of the final product.
Scientific Research Applications
TAK-242 has been extensively studied for its ability to modulate the immune response. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the activation of the innate immune response. TLR4 signaling is also involved in the production of cytokines, which are involved in the inflammatory response. TAK-242 has been shown to inhibit the production of cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Properties
Molecular Formula |
C23H16N2O3S3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-23-17-9-2-1-8-16(17)18(25-31(27,28)21-11-5-13-29-21)14-20(23)30-19-10-3-6-15-7-4-12-24-22(15)19/h1-14,25-26H |
InChI Key |
RIOZDJKKJVLSOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
